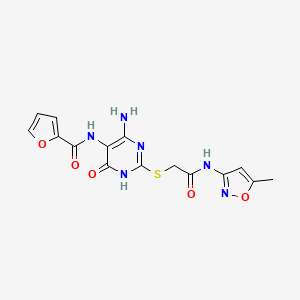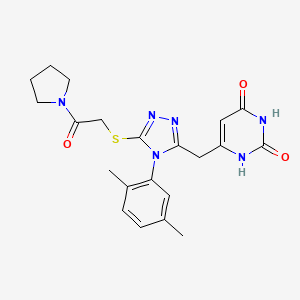![molecular formula C17H15ClN4O2 B2988137 1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1020976-86-6](/img/structure/B2988137.png)
1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea” is a complex organic molecule. It contains a benzyl group, which is a phenyl group (a six-membered carbon ring) attached to a CH2 group . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also has a urea group (NH2-CO-NH2), a chloro group (Cl), and a methyl group (CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzyl group would likely contribute to the overall stability of the molecule, while the pyrimidine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific information on this compound, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
This compound plays a significant role in chemical synthesis, particularly in the formation of cyclic compounds and heterocycles, which are foundational in developing pharmaceuticals and agrochemicals. For instance, reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives demonstrate the compound's utility in synthesizing N,N′-disubstituted ureas, which can further cyclize to form various heterocyclic compounds (Altural & Kollenz, 1990). Similarly, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases the compound's potential in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994).
Biological Activities
The compound has been explored for its potential in antimicrobial and anticancer applications. A study on the synthesis, antimicrobial, and anticancer activities of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles reveals significant biological activity, indicating its relevance in developing new therapeutic agents (El-Sawy et al., 2013). Furthermore, the synthesis and evaluation of antioxidant activity of some derivatives highlight its potential in addressing oxidative stress-related conditions (George et al., 2010).
Environmental and Agricultural Applications
In environmental and agricultural contexts, the degradation of chlorimuron-ethyl by Aspergillus niger indicates the compound's role in bioremediation and the management of herbicide contamination (Sharma, Banerjee, & Choudhury, 2012). This application is crucial for mitigating the environmental impact of agricultural chemicals and promoting sustainable farming practices.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, studying its potential biological activity, and assessing its safety and hazards. This could lead to a better understanding of the compound and potentially the development of new applications .
Propriétés
IUPAC Name |
1-benzyl-3-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-15(16(23)22-10-13(18)7-8-14(22)20-11)21-17(24)19-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMAZBGSKUVIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)


![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)